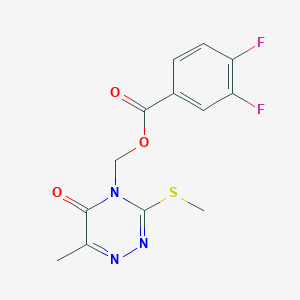

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate

Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate" is a triazine-derived benzoate ester characterized by a 1,2,4-triazinone core substituted with methyl and methylthio groups at positions 6 and 3, respectively, and an oxo group at position 3.

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXVQKWOJTKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2)F)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate typically involves multiple steps. One common method includes the reaction of 3,4-difluorobenzoic acid with a suitable triazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: The triazine ring can be reduced under specific conditions to yield different triazine derivatives.

Substitution: The difluorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the difluorobenzoate moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazine ring, a difluorobenzoate moiety, and a methylthio group. Its molecular formula is with a molecular weight of approximately 327.31 g/mol. The structure allows for diverse chemical interactions and modifications.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The synthesis often begins with 3,4-difluorobenzoic acid and a suitable triazine precursor.

- Reaction Conditions : Controlled conditions such as temperature, pressure, and the use of catalysts are critical to achieving high yield and purity.

- Industrial Production : In industrial settings, automated systems ensure consistent quality through large-scale chemical reactors.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate can be utilized to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it valuable in probing biological systems.

Medicine

Research into medicinal applications is ongoing. Derivatives of this compound may possess therapeutic properties that could be effective in treating various diseases. Preliminary studies suggest potential antimicrobial activity and other beneficial effects.

Industrial Applications

In industry, this compound can be employed in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and advanced materials manufacturing.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets. The triazine ring and difluorobenzoate moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by participating in redox reactions and forming covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonylurea herbicides and triazine-based agrochemicals but differs in key substituents and isomerism. Below is a comparative analysis with three analogous compounds from the Pesticide Chemicals Glossary (2001):

Table 1: Structural and Functional Comparison

Key Observations:

Triazine Isomerism: Unlike the 1,3,5-triazin-2-yl derivatives in Table 1, the target compound features a 1,2,4-triazinone core.

Functional Groups : The absence of a sulfonylurea bridge in the target compound distinguishes it from the herbicidal analogs. Instead, the methylthio and oxo groups may confer unique reactivity or metabolic stability.

Fluorination: The 3,4-difluorobenzoate moiety enhances lipophilicity compared to non-fluorinated benzoates in sulfonylurea herbicides, which could improve membrane permeability or environmental persistence.

Mechanistic and Application Differences

Sulfonylurea herbicides (e.g., triflusulfuron methyl ester) inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis . The target compound’s lack of a sulfonylurea group suggests a divergent mechanism of action. Its 1,2,4-triazinone core may interact with alternative enzymatic targets, such as dihydroorotate dehydrogenase (DHODH) or other oxidoreductases, based on studies of structurally related triazinones .

Table 2: Hypothetical Bioactivity Comparison

Stability and Environmental Impact

Triazine derivatives are known for variable environmental persistence. Sulfonylurea herbicides degrade via hydrolysis or photolysis, with half-lives ranging from days to weeks. The target compound’s methylthio group and fluorinated benzoate may confer greater stability against hydrolysis, necessitating specialized detoxification pathways.

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHNOS$$_{2} \

Molecular Weight : 440.49 g/mol

The compound features a triazine core with a methylthio group and a difluorobenzoate moiety. This unique combination of functional groups is hypothesized to confer distinct biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities including:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Exhibits potential against certain fungal strains.

Antimicrobial Efficacy

Research has shown that derivatives of similar triazine compounds demonstrate significant antibacterial properties. For instance, compounds structurally related to the target compound have been reported to have Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against sensitive bacterial strains like Enterobacter cloacae .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. cloacae | 0.004 | 0.008 |

| E. coli | 0.015 | 0.030 |

| B. cereus | 0.015 | 0.030 |

The precise mechanism of action for (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Interaction with bacterial enzymes leading to disruption of metabolic processes.

- Cell Membrane Disruption : Potential alteration of membrane permeability in microbial cells.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of triazine derivatives similar to our compound. The study demonstrated that these derivatives had superior activity compared to traditional antibiotics like ampicillin .

Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results in inhibiting cell proliferation at specific concentrations . Such findings suggest that the compound may also have anticancer potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate, it is beneficial to compare it with other classes of compounds:

| Compound Type | Biological Activity | Structural Features |

|---|---|---|

| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |

| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |

| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |

The unique structural features of our compound may provide specific advantages in targeting bacterial and fungal pathogens compared to these other classes.

Q & A

Basic: What are the common synthetic pathways for preparing (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3,4-difluorobenzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Oxidation : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce sulfoxide/sulfone groups on the triazinone core .

- Substitution : Employ nucleophiles (e.g., amines or thiols) under basic conditions to modify the triazinone scaffold. For example, methylthio groups can be introduced via nucleophilic displacement of halogenated intermediates .

- Esterification : React the triazinone derivative with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., pyridine) to form the final benzoate ester .

Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography to avoid side products.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- Spectroscopy :

- NMR (1H/13C, 19F): Confirm structural integrity, fluorine substituents, and regioselectivity of substitution .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Tip : Cross-validate data with computational tools (e.g., PubChem’s structure validation suite) .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

Adopt a split-plot experimental design to systematically vary parameters:

- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).

- Response Variables : Yield, purity, reaction time.

- Statistical Analysis : Use ANOVA to identify significant factors and interactions .

Case Study : For substitution reactions, increasing solvent polarity (DMF) improved yields by 15–20% due to better nucleophile solubility .

Advanced: How can researchers assess the compound’s stability under varying environmental conditions?

Methodological Answer:

Follow a tiered stability protocol :

Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC .

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

Photostability : Expose to UV light (300–400 nm) and monitor photo-oxidation products with LC-MS .

Key Insight : The difluorobenzoyl group may enhance stability against hydrolysis compared to non-fluorinated analogs .

Biological Focus: What methodologies evaluate the antimicrobial activity of this compound?

Methodological Answer:

- In Vitro Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours.

- Mechanistic Studies :

Note : Structural analogs with methylthio groups showed enhanced membrane permeability .

Data Contradiction: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

- Replicate Studies : Ensure identical experimental conditions (e.g., bacterial strain origin, culture media).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylthio vs. methoxy groups) across analogs .

- Meta-Analysis : Use databases (e.g., PubChem BioAssay) to contextualize results within broader datasets .

Example : Discrepancies in MIC values may arise from variations in compound purity or assay protocols. Validate purity via NMR (>95%) before testing .

Advanced: How to design a study investigating the environmental fate of this compound?

Methodological Answer:

Adopt the framework from Project INCHEMBIOL :

Physical-Chemical Properties : Measure logP (octanol-water partition coefficient) and soil sorption (Kd) .

Biotic/Abiotic Degradation :

- Aerobic/Anaerobic Metabolism : Incubate with soil microbiota; analyze metabolites via LC-HRMS .

- Hydrolysis Half-Life : Determine at pH 7 and 25°C .

Ecotoxicity : Test acute toxicity in Daphnia magna and algae .

Implication : The difluorobenzoyl group may reduce bioavailability due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.